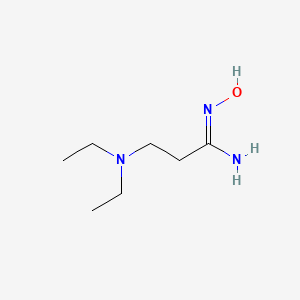
Methylcyclopentadienedimer(MCPDDimer)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. It is a dimer of methylcyclopentadiene, consisting of two cyclopentadiene rings connected by a methylene bridge. This compound is primarily used in the production of polymers and as a chemical intermediate in various industrial applications.
Synthetic Routes and Reaction Conditions:
Dimerization of Methylcyclopentadiene: The compound can be synthesized by the dimerization of methylcyclopentadiene under high-pressure conditions. The reaction typically involves heating methylcyclopentadiene in the presence of a catalyst, such as a Lewis acid, to promote the formation of the dimer.
Industrial Production Methods: In industrial settings, the production of methylcyclopentadienedimer involves large-scale dimerization reactors where methylcyclopentadiene is continuously fed, and the dimer is separated and purified using distillation techniques.
Types of Reactions:
Oxidation: Methylcyclopentadienedimer can undergo oxidation reactions to form various oxidized products, such as alcohols and ketones.
Reduction: Reduction reactions can convert methylcyclopentadienedimer into its corresponding saturated derivatives.
Substitution: Substitution reactions can occur at the methyl groups, leading to the formation of different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2).
Substitution: Various halogenating agents, such as chlorine (Cl2) and bromine (Br2), can be used for substitution reactions.
Major Products Formed:
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: Saturated hydrocarbons and alcohols.
Substitution: Halogenated derivatives and other substituted compounds.
Aplicaciones Científicas De Investigación
Methylcyclopentadienedimer is widely used in scientific research and various industries. Its applications include:
Chemistry: It serves as a precursor for the synthesis of various organic compounds and polymers.
Biology: The compound is used in the study of biological systems and as a building block for bioactive molecules.
Medicine: Methylcyclopentadienedimer derivatives are explored for their potential medicinal properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the production of polymers, such as polyvinyl chloride (PVC), and as an intermediate in the manufacture of other industrial chemicals.
Mecanismo De Acción
Methylcyclopentadienedimer is similar to other cyclopentadiene derivatives, such as dicyclopentadiene and diethyldicyclopentadiene. its unique structure, consisting of two methyl-substituted cyclopentadiene rings, sets it apart from these compounds. The presence of the methyl groups influences its reactivity and chemical properties, making it distinct in its applications and behavior.
Comparación Con Compuestos Similares
Dicyclopentadiene
Diethyldicyclopentadiene
1,2,3,4-Tetramethyl-1,3-cyclopentadiene
Propiedades
IUPAC Name |
5,5-dimethyltricyclo[5.2.1.02,6]deca-3,8-diene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16/c1-12(2)6-5-10-8-3-4-9(7-8)11(10)12/h3-6,8-11H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWYPAXFNCCUFMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2C1C3CC2C=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Copper;5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-hexadecachloro-2,11,20,29,38,40-hexaza-37,39-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,18,21,23,25,27,30,32,34-hexadecaene](/img/structure/B8058049.png)
![[4-[[4-(Dimethylamino)phenyl]-[4-(methylamino)phenyl]methylidene]cyclohexylidene]-dimethylazanium;chloride](/img/structure/B8058066.png)







![dilithium(1+) formyloxy({oxido[(oxoboranyl)oxy]boranyl}oxy)borinate](/img/structure/B8058139.png)

